molecular formula C6H14ClNO4 B1197288 1-Deoxynojirimycin hydrochloride

1-Deoxynojirimycin hydrochloride

Cat. No. B1197288
M. Wt: 199.63 g/mol
InChI Key: ZJIHMALTJRDNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.

Scientific Research Applications

Bioactivity and Clinical Applications

1-DNJ, found in mulberry leaves, silkworms, and certain microorganisms, exhibits anti-hyperglycemic, anti-obese, anti-viral, and anti-tumor properties. Its derivatives, such as miglitol, miglustat, and migalastat, have been clinically applied to treat diseases like diabetes and lysosomal storage disorders. The review by Wang et al. (2020) focuses on the extraction, determination, pharmacokinetics, and bioactivity of 1-DNJ, highlighting its significant clinical applications (Wang, Shen, Zhao, & Ye, 2020).

Enhancement of Bioavailability

Sun et al. (2019) aimed to enhance the oral bioavailability of 1-DNJ through the preparation of controlled release matrix pellets, demonstrating a significant improvement in bioavailability when compared to free 1-DNJ. This advancement indicates a promising approach to overcome the challenges of poor water solubility and low oral bioavailability associated with 1-DNJ, potentially broadening its clinical applications (Sun, Zhao, & Liu, 2019).

Dietary Sources and Extraction

The determination of 1-DNJ in silkworm larvae by Chen et al. (2014) established a rapid method for its extraction, suggesting that the larvae could be a valuable source for treating carbohydrate-mediated disorders. This study underscores the significance of developing efficient extraction methods to utilize natural sources of 1-DNJ for therapeutic purposes (Chen, Liu, & Shi, 2014).

Antidiabetic Effects

Research has consistently highlighted the antidiabetic effects of 1-DNJ, primarily through its α-glucosidase inhibitory action. For instance, its ability to prevent diet-induced obesity in mice by increasing adiponectin levels demonstrates a potential mechanism for its anti-obesity and antidiabetic effects. Tsuduki et al. (2013) presented findings that 1-DNJ not only reduced visceral fat weight and adipocyte size but also activated β-oxidation systems, suppressed lipid accumulation in the liver, and reduced plasma triacylglycerol levels, indicating its comprehensive effects on glucose and lipid metabolism (Tsuduki, Kikuchi, Kimura, Nakagawa, & Miyazawa, 2013).

properties

IUPAC Name

2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxynojirimycin hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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